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Compound of Interest

Compound Name: 4-Iodobenzyl bromide

Cat. No.: B105730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Iodobenzyl bromide (α-Bromo-4-iodotoluene), a key reagent and intermediate in organic

synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for 4-Iodobenzyl bromide is C₇H₆BrI, and its molecular weight is 296.93

g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The ¹H and ¹³C NMR data for 4-Iodobenzyl bromide are presented in the

following tables.

Table 1: ¹H NMR Spectroscopic Data for 4-Iodobenzyl Bromide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.72 Doublet (d) 2H Ar-H (ortho to -CH₂Br)

7.14 Doublet (d) 2H Ar-H (ortho to -I)

4.39 Singlet (s) 2H -CH₂Br

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 4-Iodobenzyl Bromide

Chemical Shift (δ) ppm Assignment

138.2 Ar-C (ipso, attached to -CH₂Br)

137.8 Ar-CH (ortho to -I)

131.0 Ar-CH (ortho to -CH₂Br)

93.5 Ar-C (ipso, attached to -I)

32.5 -CH₂Br

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The significant

IR absorption bands for 4-Iodobenzyl bromide are listed below.

Table 3: IR Spectroscopic Data for 4-Iodobenzyl Bromide
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Wavenumber (cm⁻¹) Intensity Assignment

3020 - 2920 Medium
Aromatic and Aliphatic C-H

stretch

1585 Strong C=C Aromatic ring stretch

1485 Strong C=C Aromatic ring stretch

1210 Strong C-Br stretch

1010 Strong C-I stretch

810 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

Sample Preparation: ATR (Attenuated Total Reflectance)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is typically used for

acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

Weigh approximately 5-10 mg of 4-Iodobenzyl bromide.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).
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Number of Scans: 16-32 scans.

Relaxation Delay: 1.0 - 2.0 seconds.

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 512-1024 scans.

Relaxation Delay: 2.0 seconds.

Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin,

Mnova). Chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory (e.g., a diamond crystal ATR).

Sample Preparation (ATR):

Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Place a small amount of the solid 4-Iodobenzyl bromide sample directly onto the center of

the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample spectrum.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum by the instrument's software to generate the final absorbance or transmittance

spectrum.

Data Visualization
The logical relationship between the chemical structure of 4-Iodobenzyl bromide and its

characteristic spectroscopic signals is illustrated in the diagram below.
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Caption: Logical workflow from compound to spectroscopic data.
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[https://www.benchchem.com/product/b105730#spectroscopic-data-nmr-ir-of-4-iodobenzyl-
bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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